molecular formula C22H19ClN2O5S B14980939 2-Acetyl-5-methylphenyl 5-chloro-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate

2-Acetyl-5-methylphenyl 5-chloro-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate

Cat. No.: B14980939
M. Wt: 458.9 g/mol
InChI Key: KTEDCHNMUGJSAL-UHFFFAOYSA-N
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Description

2-ACETYL-5-METHYLPHENYL 5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE is a complex organic compound with a molecular formula of C21H16ClN2O5S. This compound is notable for its unique structure, which includes both aromatic and heterocyclic components, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ACETYL-5-METHYLPHENYL 5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is favored for its mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-ACETYL-5-METHYLPHENYL 5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-ACETYL-5-METHYLPHENYL 5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological pathways and interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ACETYL-5-METHYLPHENYL 5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-ACETYL-5-METHYLPHENYL 5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C22H19ClN2O5S

Molecular Weight

458.9 g/mol

IUPAC Name

(2-acetyl-5-methylphenyl) 5-chloro-2-[(3-methylphenyl)methylsulfonyl]pyrimidine-4-carboxylate

InChI

InChI=1S/C22H19ClN2O5S/c1-13-5-4-6-16(9-13)12-31(28,29)22-24-11-18(23)20(25-22)21(27)30-19-10-14(2)7-8-17(19)15(3)26/h4-11H,12H2,1-3H3

InChI Key

KTEDCHNMUGJSAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)OC3=C(C=CC(=C3)C)C(=O)C)Cl

Origin of Product

United States

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